molecular formula C14H13ClO2 B11725357 (3-(2-Chlorobenzyloxy)phenyl)methanol

(3-(2-Chlorobenzyloxy)phenyl)methanol

Cat. No.: B11725357
M. Wt: 248.70 g/mol
InChI Key: KBCNZOPDPRPKJZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2-Chlorobenzyloxy)phenyl)methanol typically involves the reaction of 2-chlorobenzyl chloride with phenol in the presence of a base, followed by reduction of the resulting intermediate . The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Organic solvents such as dichloromethane or toluene

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-(2-Chlorobenzyloxy)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reduction of the chlorobenzyloxy group to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: Amines, thiols, or other nucleophiles in the presence of a base

Major Products Formed

    Oxidation: Corresponding aldehydes or ketones

    Reduction: Hydroxyl derivatives

    Substitution: Substituted phenylmethanol derivatives

Scientific Research Applications

(3-(2-Chlorobenzyloxy)phenyl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-(2-Chlorobenzyloxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. It may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Receptor Interaction: Interacting with cellular receptors to modulate signal transduction pathways.

    Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (3-(2-Bromobenzyloxy)phenyl)methanol
  • (3-(2-Fluorobenzyloxy)phenyl)methanol
  • (3-(2-Methylbenzyloxy)phenyl)methanol

Uniqueness

(3-(2-Chlorobenzyloxy)phenyl)methanol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, and methyl analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C14H13ClO2

Molecular Weight

248.70 g/mol

IUPAC Name

[3-[(2-chlorophenyl)methoxy]phenyl]methanol

InChI

InChI=1S/C14H13ClO2/c15-14-7-2-1-5-12(14)10-17-13-6-3-4-11(8-13)9-16/h1-8,16H,9-10H2

InChI Key

KBCNZOPDPRPKJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)CO)Cl

Origin of Product

United States

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